molecular formula C14H23N5O2 B2616956 1-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034607-16-2

1-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2616956
CAS No.: 2034607-16-2
M. Wt: 293.371
InChI Key: VEQQVBUCWHGKPQ-UHFFFAOYSA-N
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Description

1-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole-4-carboxamide core linked to a piperidine ring that is further substituted with a tetrahydrofuran moiety. This structure is of significant interest in the design of novel biologically active molecules. The 1,2,3-triazole carboxamide group is a key pharmacophore found in compounds that exhibit binding affinity for various enzymatic targets . The incorporation of a piperidine ring, a common feature in many pharmaceuticals, enhances the molecule's potential to interact with biological systems. Notably, piperidine-based structures have been identified as key scaffolds in the development of inhibitors for the NLRP3 inflammasome, a multi-protein complex implicated in a wide range of inflammatory diseases . The tetrahydrofuran moiety, a saturated oxygen-containing heterocycle, can influence the compound's physicochemical properties and binding characteristics . Researchers can utilize this compound as a chemical intermediate or a lead structure for developing new probes and inhibitors. Its primary research applications include exploring the structure-activity relationships (SAR) of triazole-carboxamide derivatives, investigating mechanisms of inflammasome activation and inhibition , and studying its potential interactions with kinase and other enzyme families. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-18-9-13(16-17-18)14(20)15-8-11-2-5-19(6-3-11)12-4-7-21-10-12/h9,11-12H,2-8,10H2,1H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQQVBUCWHGKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Tetrahydrofuran Group: This step involves the use of tetrahydrofuran derivatives in a substitution reaction.

    Final Coupling: The final coupling step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its triazole-piperidine-tetrahydrofuran architecture. Below is a comparative analysis with two structurally related compounds from the evidence:

Compound A : 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine
  • Core : Pyrazole (two adjacent nitrogen atoms).
  • Substituents : 3-Methoxyphenyl group at position 1, methylamine at position 3.
  • Molecular Weight : 217.27 g/mol.
  • Functional Groups : Methoxy, pyrazole, methylamine.
Compound B : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • Core : Pyrazolo[3,4-b]pyridine (fused pyrazole-pyridine system).
  • Substituents : Ethyl, methyl, phenyl, and carboxamide groups.
  • Molecular Weight : 374.4 g/mol.
  • Functional Groups : Carboxamide, alkyl, aromatic.
Target Compound :
  • Core : 1,2,3-Triazole.
  • Substituents : Methyl group at position 1, carboxamide-linked piperidine-tetrahydrofuran chain.
  • Estimated Molecular Weight : ~325–350 g/mol (based on formula C15H24N6O2).
  • Functional Groups : Triazole, carboxamide, ether (tetrahydrofuran), tertiary amine (piperidine).

Comparative Data Table

Property Target Compound Compound A Compound B
Core Heterocycle 1,2,3-Triazole Pyrazole Pyrazolo[3,4-b]pyridine
Molecular Weight ~325–350 g/mol 217.27 g/mol 374.4 g/mol
Nitrogen Atoms 6 3 6
Oxygen Atoms 2 1 (methoxy) 1 (carboxamide)
Key Functional Groups Carboxamide, ether, amine Methoxy, methylamine Carboxamide, alkyl, aromatic
Structural Complexity High (three heterocycles) Moderate (two rings) Very High (fused bicyclic core)

Implications of Structural Differences

Compound B’s fused pyrazolo-pyridine system offers planar rigidity but lacks the ether oxygen (tetrahydrofuran) present in the target compound, which may influence solubility .

Solubility and Bioavailability :

  • The tetrahydrofuran moiety in the target compound introduces an ether oxygen, likely improving water solubility compared to Compound A’s methoxyphenyl group, which is more lipophilic .
  • Compound B’s higher molecular weight and aromaticity may reduce solubility despite its carboxamide group .

Metabolic Stability :

  • Triazoles are generally more metabolically stable than pyrazoles due to reduced ring strain and electron distribution, suggesting the target compound may exhibit longer half-life than Compound A .
  • Compound B’s fused system may resist enzymatic degradation but could face challenges in metabolic clearance due to bulkiness .

Biological Activity

The compound 1-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiparasitic properties based on recent research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C15H22N6O2\text{C}_{15}\text{H}_{22}\text{N}_{6}\text{O}_{2}

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties by targeting various cellular mechanisms. For instance, compounds with similar structures to our target have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

  • Inhibition of Thymidylate Synthase (TS) : Compounds similar to this compound have been reported to inhibit TS with IC50 values ranging from 1.95 to 4.24 µM, which is significantly lower than the standard drug Pemetrexed (IC50 = 7.26 µM) .
CompoundCell LineIC50 (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

This indicates that similar triazole compounds can effectively reduce tumor cell viability.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been extensively studied. The compound exhibits activity against both gram-positive and gram-negative bacteria.

Research Insights:

In a comparative study, certain triazole derivatives showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .

Summary of Antimicrobial Efficacy:

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus30

Antiparasitic Activity

The antiparasitic effects of triazole-based compounds have been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease.

Findings:

In vitro studies revealed that some triazole analogs achieved IC50 values as low as 0.21 µM against trypomastigotes, indicating potent activity compared to Benznidazole (Bz), which has an IC50 of 22.79 µM .

Potency Table:

CompoundIC50 (µM)Activity Type
Triazole A0.21Trypomastigotes
Triazole B1.23Amastigotes
Benznidazole22.79Reference Compound

Case Studies and Research Applications

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Thymidylate Synthase Inhibition : A study demonstrated that a series of triazole compounds significantly inhibited TS in cancer cell lines, leading to apoptosis and reduced cell viability.
  • Antimicrobial Trials : Clinical trials showed that certain triazoles were effective in treating bacterial infections resistant to conventional antibiotics.
  • Antiparasitic Efficacy : In animal models infected with T. cruzi, treatment with specific triazole derivatives resulted in a marked reduction in parasite load and improved survival rates.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound likely involves multi-step strategies, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by coupling reactions for carboxamide and piperidine-tetrahydrofuran substituents. Key considerations:

  • CuAAC reaction : Use copper(I) iodide (CuI) as a catalyst in DMF or acetonitrile at 50–80°C for regioselective triazole formation .
  • Coupling steps : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation, with K₂CO₃ as a base to deprotonate intermediates .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the final product .

Q. How should researchers approach the structural elucidation and purity assessment of this compound?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the triazole ring (δ ~7.5–8.5 ppm for triazole protons), tetrahydrofuran (δ ~3.5–4.0 ppm for oxygenated CH₂ groups), and piperidine methylene signals (δ ~2.5–3.0 ppm) .
  • Mass spectrometry : ESI-MS or HRMS can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity. Adjust mobile phase composition to resolve polar impurities .

Q. What are the key physicochemical properties to prioritize during pre-formulation studies?

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8). The tetrahydrofuran and piperidine moieties may enhance solubility in polar solvents .
  • LogP : Estimate via HPLC retention time correlation or computational tools (e.g., SwissADME). Expected LogP ~2–3 due to the balance between hydrophobic (triazole) and hydrophilic (tetrahydrofuran) groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., target binding vs. cellular efficacy)?

  • Validate assay conditions : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1% v/v). Discrepancies may arise from off-target effects or metabolic instability .
  • Orthogonal assays : Combine surface plasmon resonance (SPR) for binding affinity with functional assays (e.g., cAMP accumulation for GPCR targets). Cross-validate using siRNA knockdown of putative targets .

Q. What strategies are effective for enhancing metabolic stability without compromising potency?

  • Isosteric replacements : Substitute the tetrahydrofuran ring with a morpholine or tetrahydropyran group to reduce CYP450-mediated oxidation .
  • Deuterium incorporation : Replace labile hydrogen atoms in the piperidine-methyl group to slow metabolic degradation (e.g., deuterated analogs synthesized via Pd-catalyzed H/D exchange) .

Q. How can computational methods predict off-target interactions for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against the Protein Data Bank (PDB). Focus on kinases or GPCRs due to the triazole-carboxamide scaffold’s promiscuity .
  • Machine learning : Train models on ChEMBL bioactivity data to predict ADMET profiles. Prioritize targets with Tanimoto similarity >70% to known triazole-based inhibitors .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)Reference
1Triazole coreCuI, DMF, 60°C, 12h35–45
2Piperidine-THF couplingEDC/HOBt, K₂CO₃, CH₂Cl₂50–60
3Final product purificationPrep-HPLC (ACN/H₂O)>95% purity

Q. Table 2. Biological Assay Optimization

ParameterRecommendationRationaleReference
Cell viabilityUse Alamar Blue over MTT for redox-sensitive compoundsTriazoles may interfere with formazan formation
Target selectivityInclude counter-screens for hERG and CYP3A4Mitigate toxicity risks

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